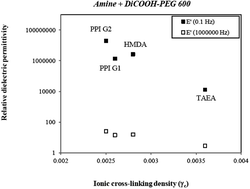Dielectric properties of supramolecular ionic structures obtained from multifunctional carboxylic acids and amines†
RSC Advances Pub Date: 2014-08-05 DOI: 10.1039/C4RA06195K
Abstract
The dielectric properties of several supramolecular ionic polymers and networks, linked by the ammonium salts of hexamethylene diamine (HMDA), tris(2-aminoethyl)amine (TAEA), poly(propylene imine) (PPI) dendrimers and two short bis carboxymethyl ether-terminated poly(ethylene glycol)s (DiCOOH-PEG), are reported in this paper. All supramolecular ionic polymers and networks exhibit very high relative dielectric permittivities (ε′) (∼102–106) at low frequencies, and significantly lower values (from 1 up to 26) at high frequencies. Additionally, the dielectric properties of supramolecular ionic networks, formed by mixing multifunctional carboxylic acids such as citric acid (CA), tricarballylic acid (TCAA), trimesic acid (TMA), ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DETPA) with two different Jeffamine polyetheramines (designated as D400 and D2000), are investigated. Here the relative dielectric permittivities of the supramolecular ionic structures formed with the multifunctional carboxylic acids were lower than those from the supramolecular ionic structures formed with the two carboxymethyl ether-terminated poly(ethylene glycol)s.


Recommended Literature
- [1] Nucleic acid biosensors for environmental pollution monitoring
- [2] Photoluminescence properties of multilayer oxide films intercalated with rare earth ions by the layer-by-layer technique†
- [3] A Ni(i)Fe(ii) analogue of the Ni-L state of the active site of the [NiFe] hydrogenases†
- [4] Front cover
- [5] Capillary tube wetting induced by particles: towards armoured bubbles tailoring†
- [6] Nickel-catalyzed Heck reaction of cycloalkenes using aryl sulfonates and pivalates†
- [7] Contents list
- [8] Radiofrequency atomization and excitation with a hot graphite cup electrode for trace element determination by atomic emission spectrometry
- [9] Dinitrogen binding at vanadium in a tris(alkoxide) ligand environment†
- [10] Emerging investigator series: correlating phase composition and geometric structure to the colloidal stability of 2D MoS2 nanomaterials†










